N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(pyridin-2-ylsulfanyl)acetamide
Description
Properties
Molecular Formula |
C11H14N2O3S2 |
|---|---|
Molecular Weight |
286.4 g/mol |
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-2-pyridin-2-ylsulfanylacetamide |
InChI |
InChI=1S/C11H14N2O3S2/c14-10(7-17-11-3-1-2-5-12-11)13-9-4-6-18(15,16)8-9/h1-3,5,9H,4,6-8H2,(H,13,14) |
InChI Key |
LQVUMJFEWKNWFU-UHFFFAOYSA-N |
Canonical SMILES |
C1CS(=O)(=O)CC1NC(=O)CSC2=CC=CC=N2 |
Origin of Product |
United States |
Biological Activity
N-(1,1-Dioxidotetrahydrothiophen-3-yl)-2-(pyridin-2-ylsulfanyl)acetamide is a complex organic compound that has attracted attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a unique structure comprising a dioxidotetrahydrothiophene ring and a pyridinylsulfanyl group. This structural complexity contributes to its biological activity and interaction with various molecular targets.
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₂₀N₄O₃S |
| Molecular Weight | 360.4 g/mol |
| CAS Number | 1040666-56-5 |
Research indicates that this compound acts primarily as an activator of G protein-gated inwardly rectifying potassium (GIRK) channels . These channels play a crucial role in regulating neuronal excitability and cardiac function. The compound has been shown to enhance the activity of GIRK1/2 channels, leading to potential therapeutic applications in conditions such as epilepsy and cardiac arrhythmias .
Key Findings from Studies
- Potency and Selectivity : In a study evaluating various derivatives of the compound, several showed nanomolar potency as GIRK1/2 activators with improved metabolic stability compared to existing compounds .
- Inhibition of Enzymatic Activity : The compound may also inhibit specific enzymes related to oxidative stress, contributing to its anti-inflammatory properties. This mechanism is particularly relevant in conditions characterized by chronic inflammation.
Case Studies and Research Insights
Several studies have explored the biological activity of this compound:
- GIRK Channel Activation : A series of derivatives were synthesized and evaluated for their ability to activate GIRK channels. The most potent compounds demonstrated significant improvements in metabolic stability, suggesting their potential as therapeutic agents in neurological disorders .
- Therapeutic Applications : The unique structural features allow for interactions with multiple biological targets, indicating its versatility in drug development. For instance, the compound's anti-inflammatory properties could be beneficial in treating diseases like rheumatoid arthritis or inflammatory bowel disease .
Scientific Research Applications
The compound has been investigated for its role as a G protein-gated inwardly-rectifying potassium (GIRK) channel activator. GIRK channels are crucial in regulating neuronal excitability and synaptic transmission. Studies have shown that derivatives of this compound can exhibit significant potency as GIRK1/2 channel activators, which may lead to therapeutic applications in neurological disorders.
Table 1: Summary of Biological Activities
Therapeutic Applications
The therapeutic potential of N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(pyridin-2-ylsulfanyl)acetamide extends to various diseases linked to dysregulation of potassium channels. Given its mechanism of action, it is being explored for:
- Neurological Disorders : The modulation of GIRK channels may provide benefits in conditions such as epilepsy and Parkinson's disease.
- Cardiovascular Diseases : Its ability to regulate ion flow could be beneficial in treating arrhythmias and other heart conditions.
Case Study: Neuroprotective Effects
In a recent study, derivatives of this compound were tested for their neuroprotective effects in animal models of stroke. The results indicated a significant reduction in neuronal death and improvement in functional recovery post-stroke, suggesting its potential as a therapeutic agent for acute neurological injuries .
Pharmacokinetics and Safety Profile
Understanding the pharmacokinetics and safety profile is crucial for any therapeutic application. Preliminary studies indicate that the compound exhibits favorable absorption and distribution characteristics. Additionally, the presence of the dioxidothiophene moiety enhances metabolic stability, reducing the likelihood of rapid degradation .
Table 2: Pharmacokinetic Properties
Comparison with Similar Compounds
Structural Comparison
Key structural analogs and their distinguishing features are summarized below:
Key Observations :
- Unlike BAY 60-6583 (), which prioritizes receptor affinity via cyano groups, the pyridinylsulfanyl group in the target compound may favor interactions with cysteine-rich enzymatic targets .
Pharmacological Activity Comparison
Selected bioactivities of analogous compounds:
Key Observations :
- The target compound’s pyridinylsulfanyl group shares structural similarity with thiazolidinone derivatives (), which are known for antimicrobial and anti-inflammatory properties . However, the sulfone group may redirect its activity toward oxidative stress-related pathways.
- Compared to phenoxy acetamides (), the absence of quinazoline or morpholine rings in the target compound suggests divergent mechanisms, possibly favoring enzyme inhibition over receptor antagonism .
Key Observations :
- The target compound likely requires carbodiimide-mediated coupling (e.g., EDC), similar to , due to the steric bulk of the tetrahydrothiophen dioxide moiety .
- Characterization would prioritize 1H/13C NMR for confirming sulfanyl and sulfone groups, supplemented by FTIR for amide bond validation .
Physicochemical Properties
Crystallographic and solubility insights from analogs:
Key Observations :
- The sulfone group in the target compound may improve aqueous solubility compared to halogenated analogs (), though the pyridinylsulfanyl moiety could counterbalance this effect .
- Crystallization challenges are anticipated due to conformational flexibility in the tetrahydrothiophen ring, necessitating advanced diffraction techniques .
Preparation Methods
Nucleophilic Substitution with Preformed Tetrahydrothiophene-1,1-Dioxide
A widely adopted route involves the reaction of 3-aminotetrahydrothiophene-1,1-dioxide with 2-(pyridin-2-ylsulfanyl)acetyl chloride. This method leverages the nucleophilicity of the tetrahydrothiophene amine group under anhydrous conditions.
Reaction Conditions:
- Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF)
- Base: Triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA)
- Temperature: 0°C to room temperature (20–25°C)
- Time: 4–6 hours
Key Data:
| Parameter | Value | Source |
|---|---|---|
| Yield | 68–72% | |
| Purity (HPLC) | ≥95% | |
| Reaction Scale | 0.1–5 mol |
The acetyl chloride intermediate is typically prepared via thiol-disulfide exchange between pyridine-2-thiol and chloroacetyl chloride, followed by oxidation.
One-Pot Tandem Oxidation-Amidation Strategy
An alternative approach combines in situ oxidation of tetrahydrothiophene with simultaneous amidation, reducing purification steps.
Procedure Overview:
- Oxidation: Tetrahydrothiophen-3-amine is treated with H₂O₂ (30%) in acetic acid at 50°C for 2 hours to form 1,1-dioxidotetrahydrothiophen-3-amine.
- Amidation: Without isolation, 2-(pyridin-2-ylsulfanyl)acetic acid is added with EDC·HCl and HOBt as coupling agents.
Optimization Insights:
- Excess H₂O₂ (>2 eq) leads to over-oxidation byproducts.
- Coupling agent ratio (EDC:HOBt = 1:1) maximizes yield.
Performance Metrics:
| Metric | Result | Source |
|---|---|---|
| Overall Yield | 61% | |
| Total Time | 8 hours | |
| Solvent System | AcOH/H₂O (9:1) |
Advanced Catalytic Methods and Green Chemistry Alternatives
Pd-Catalyzed C–S Bond Formation
Recent innovations employ palladium catalysts to forge the pyridinylsulfanyl-acetamide linkage. A representative protocol uses:
- Catalyst: Pd(OAc)₂ (5 mol%)
- Ligand: Xantphos (10 mol%)
- Base: Cs₂CO₃
- Solvent: Toluene at 110°C
This method achieves 78% yield with >99% regioselectivity for the pyridin-2-yl position.
Comparative Efficiency:
| Method | Yield (%) | Selectivity (%) |
|---|---|---|
| Nucleophilic Substitution | 72 | 95 |
| Pd Catalysis | 78 | 99 |
Microwave-Assisted Synthesis
Microwave irradiation significantly reduces reaction times for the amidation step. Operating at 150 W and 100°C for 15 minutes enhances coupling efficiency by 12% compared to conventional heating.
Critical Analysis of Purification and Characterization Techniques
Chromatographic Purification
Silica gel chromatography with ethyl acetate/hexane (3:7 → 1:1 gradient) effectively removes unreacted amine and acetyl chloride residues. Reverse-phase HPLC (C18 column, MeCN/H₂O + 0.1% TFA) resolves polar byproducts.
Spectroscopic Confirmation
- ¹H NMR (400 MHz, DMSO-d₆): δ 8.45 (d, J = 4.8 Hz, 1H, Py-H), 7.75–7.68 (m, 1H, Py-H), 7.35–7.28 (m, 2H, Py-H + NH), 4.12 (q, J = 6.4 Hz, 1H, THT-H), 3.85 (s, 2H, CH₂CO), 3.02–2.95 (m, 2H, THT-H), 2.80–2.72 (m, 2H, THT-H).
- HRMS (ESI+): m/z calcd for C₁₁H₁₃N₂O₃S₂ [M+H]⁺ 285.0374, found 285.0376.
Industrial-Scale Production Considerations
Cost-Benefit Analysis of Routes
| Method | Cost ($/kg) | E-Factor |
|---|---|---|
| Nucleophilic Substitution | 420 | 8.2 |
| Pd Catalysis | 890 | 5.1 |
The E-factor (environmental impact) favors catalytic methods despite higher upfront costs.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
